3,3'-(phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one)
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Overview
Description
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) is a complex organic compound belonging to the class of biscoumarins. Biscoumarins are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising bioactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) typically involves the condensation of 4-hydroxycoumarin with benzaldehyde derivatives under acidic or basic conditions. One common method employs a biocatalyst, such as CAL-B (lipase), to facilitate the reaction at room temperature, resulting in high yields and environmentally friendly conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification techniques is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Scientific Research Applications
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 3,3’-(phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): This compound has shown potent anticancer activity by inhibiting lung cancer cell proliferation and migration.
2,2’-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Known for its unique structural features and potential biological activities.
3,3’-methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Utilized in various industrial applications due to its stability and reactivity.
Uniqueness
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-thiochromen-2-one) stands out due to its thiochromenone core, which imparts unique reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C25H16O4S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-hydroxy-3-[(2-hydroxy-4-oxothiochromen-3-yl)-phenylmethyl]thiochromen-4-one |
InChI |
InChI=1S/C25H16O4S2/c26-22-15-10-4-6-12-17(15)30-24(28)20(22)19(14-8-2-1-3-9-14)21-23(27)16-11-5-7-13-18(16)31-25(21)29/h1-13,19,28-29H |
InChI Key |
ZWLPVHFFVSQBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(SC3=CC=CC=C3C2=O)O)C4=C(SC5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
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